![molecular formula C6H14ClNO3 B2676550 阿费戈斯他 (盐酸盐) CAS No. 2580234-21-3](/img/structure/B2676550.png)
阿费戈斯他 (盐酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Afegostat, also known as D-Isofagomine or Isofagomine, is a small molecule that belongs to the class of organic compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular formula of Afegostat is C6H13NO3 . It has an average weight of 147.1723 and a monoisotopic weight of 147.089543287 . The structure of Afegostat includes a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Afegostat is a pharmacological chaperone that specifically and reversibly binds acid-β-glucosidase (GCase) in the endoplasmic reticulum (ER) with high affinity . This binding stabilizes the active form of the enzyme in the ER and increases trafficking of GCase to lysosomes .Physical And Chemical Properties Analysis
Afegostat has a density of 1.3±0.1 g/cm3, a boiling point of 317.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 64.8±6.0 kJ/mol and a flash point of 171.8±17.1 °C .科学研究应用
- Afegostat tartrate (also known as AT2101 or isofagomine tartrate) has been investigated for its potential in treating Gaucher disease, a rare lysosomal storage disorder. In particular, it acts as a pharmacological chaperone by selectively binding to misfolded β-glucocerebrosidase (GCase) and assisting it in folding correctly. The goal is to restore GCase activity, which is deficient in Gaucher disease patients .
- Afegostat tartrate’s mechanism of action involves acting as a pharmacological chaperone. By stabilizing and aiding the proper folding of GCase, it aims to enhance enzyme function. This approach has broader implications beyond Gaucher disease and may be applicable to other protein misfolding disorders .
- Researchers have explored combining afegostat tartrate with ERT, the standard treatment for Gaucher disease. The idea is that afegostat could enhance the effectiveness of ERT by improving GCase activity and lysosomal function .
- SRT is another treatment approach for Gaucher disease. Afegostat tartrate could potentially complement SRT by addressing the underlying enzyme deficiency. By restoring GCase activity, it may enhance the overall therapeutic effect .
- Beyond Gaucher disease, there is interest in exploring afegostat tartrate’s effects on other neurodegenerative disorders associated with protein misfolding. These include conditions like Parkinson’s disease and Alzheimer’s disease, where protein aggregation plays a role .
- CMA is a cellular process that involves the selective degradation of specific proteins. Afegostat tartrate’s chaperone activity may impact CMA, potentially influencing cellular homeostasis and protein quality control .
Gaucher Disease Treatment
Pharmacological Chaperone Therapy
Enzyme Replacement Therapy (ERT) Enhancement
Substrate Reduction Therapy (SRT) Complement
Neurodegenerative Disorders
Chaperone-Mediated Autophagy (CMA)
作用机制
安全和危害
Afegostat may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
属性
IUPAC Name |
5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFHYCYDUDOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。